

Spectroscopic data (NMR, IR) for (R)-(-)-Glycidyl nosylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

Cat. No.: B138819

[Get Quote](#)

A Comprehensive Comparison of **(R)-(-)-Glycidyl Nosylate** and its Alternatives for Synthetic Chemistry Applications

For researchers, scientists, and professionals in drug development, the choice of chiral building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. **(R)-(-)-Glycidyl nosylate** is a versatile electrophile used in the synthesis of a variety of chiral compounds. This guide provides a detailed comparison of **(R)-(-)-Glycidyl nosylate** with its enantiomer, (S)-(+)-glycidyl nosylate, and other related epoxides, supported by spectroscopic data and experimental protocols.

Spectroscopic Data for Glycidyl Nosylates

The spectroscopic data for the enantiomers **(R)-(-)-Glycidyl nosylate** and **(S)-(+)-Glycidyl nosylate** are identical, with the exception of the sign of the specific rotation. The following tables summarize the key ^1H and ^{13}C NMR, and characteristic IR absorption data.

Table 1: ^1H NMR Spectroscopic Data for Glycidyl Nosylate (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.77	s	Ar-H	
8.54	d	8.1	Ar-H
8.28	d	7.9	Ar-H
4.50	dd	11.5, 3.1	-OCH ₂ -
4.04	dd	11.5, 5.8	-OCH ₂ -
3.23	m	-CH- (epoxide)	
2.85	dd	4.9, 4.2	-CH ₂ - (epoxide)
2.64	dd	4.9, 2.7	-CH ₂ - (epoxide)

Table 2: ^{13}C NMR Spectroscopic Data for Glycidyl Nosylate (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
148.19	Ar-C (C-NO ₂)
137.92	Ar-C (C-S)
133.32	Ar-CH
130.81	Ar-CH
128.39	Ar-CH
123.16	Ar-CH
71.69	-OCH ₂ -
48.64	-CH- (epoxide)
44.42	-CH ₂ - (epoxide)

Table 3: Characteristic Infrared (IR) Absorptions for **(R)-(-)-Glycidyl Nosylate**

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3010	Aromatic C-H	Stretch
~2930	Aliphatic C-H	Stretch
~1530	Nitro (NO ₂)	Asymmetric Stretch
~1350	Nitro (NO ₂)	Symmetric Stretch
~1370	Sulfonate (SO ₃)	Asymmetric Stretch
~1180	Sulfonate (SO ₃)	Symmetric Stretch
~1260, 950-810, 880-750	Epoxide Ring	C-O Stretch and Ring Vibrations ^[1]

Comparison with Alternatives

(R)-(-)-Glycidyl nosylate is a valuable chiral building block due to the presence of a highly reactive epoxide ring and a good leaving group (nosylate). This combination allows for a variety of nucleophilic ring-opening reactions to introduce new functionalities with stereocontrol.

vs. (S)-(+)-Glycidyl Nosylate: The primary alternative is its enantiomer. The choice between the (R) and (S) enantiomers is dictated by the desired stereochemistry of the final product. Both exhibit identical reactivity, and their spectroscopic data are the same, differing only in the sign of their specific optical rotation.

vs. Glycidyl Tosylate and Other Sulfonates: Glycidyl tosylate is another commonly used chiral epoxide. The nosylate group in glycidyl nosylate is generally a better leaving group than the tosylate group due to the electron-withdrawing nature of the nitro group. This can lead to faster reaction rates and milder reaction conditions. However, glycidyl tosylate may be preferred in cases where the nosyl group's reactivity is too high or leads to side reactions.

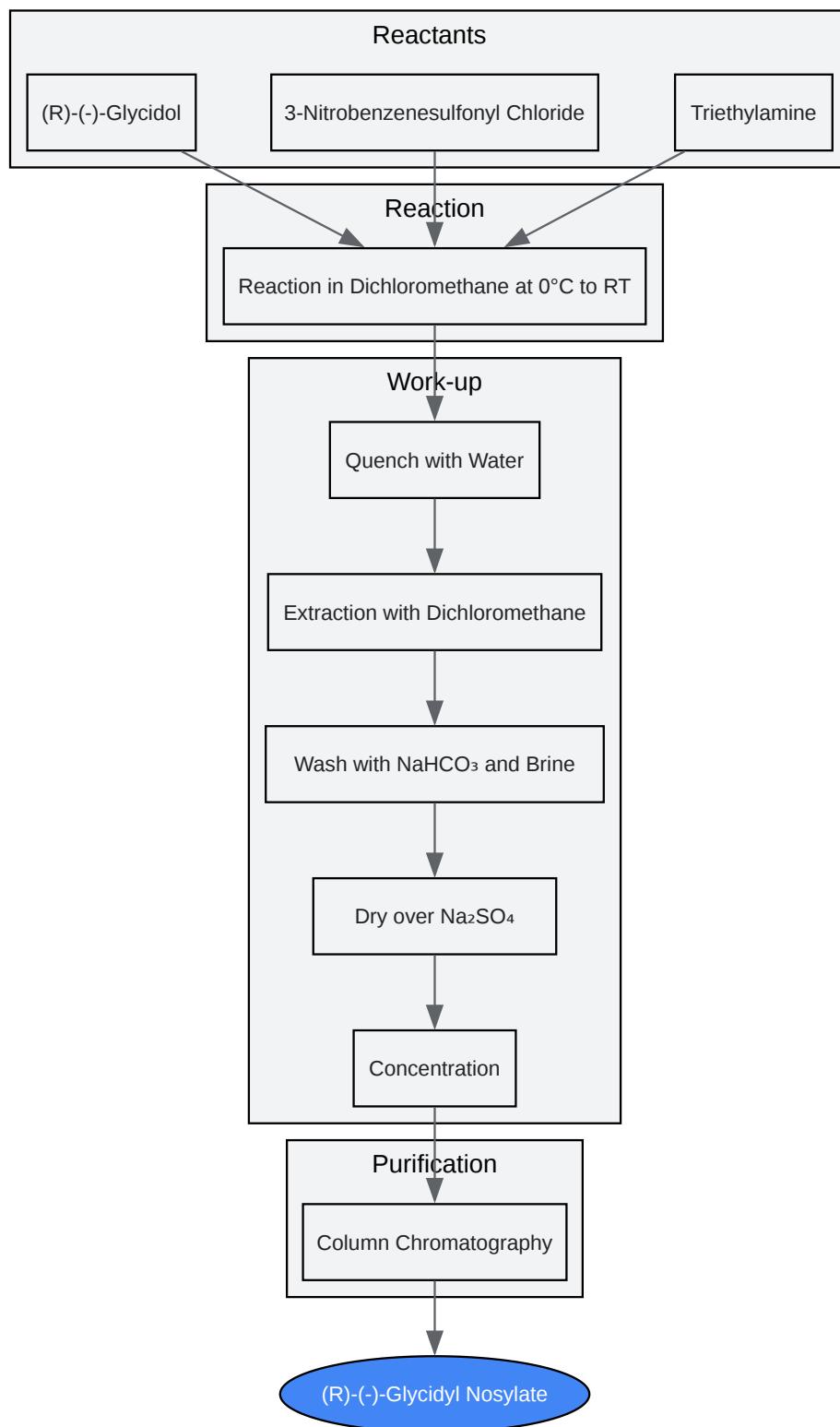
vs. Other Chiral Epoxides: Other chiral epoxides, such as those derived from Sharpless asymmetric epoxidation, offer a wider range of substitution patterns. However, **(R)-(-)-glycidyl nosylate** is a commercially available, versatile C3 synthon that provides a straightforward route to a variety of chiral 1,2-difunctionalized compounds.^[2]

Experimental Protocols

Synthesis of **(R)-(-)-Glycidyl Nosylate**:

This protocol is adapted from the synthesis of the **(S)-(+)** enantiomer.

To a solution of **(R)-(-)-glycidol** (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is slowly added 3-nitrobenzenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **(R)-(-)-glycidyl nosylate**.


Spectroscopic Characterization:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **IR Spectroscopy:** The infrared spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(R)-(-)-Glycidyl Nosylate**.

Synthesis of (R)-(-)-Glycidyl Nosylate

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **(R)-(-)-Glycidyl Nosylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR) for (R)-(-)-Glycidyl nosylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138819#spectroscopic-data-nmr-ir-for-r-glycidyl-nosylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com